N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)piperidine-1,4-dicarboxamide
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Overview
Description
N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)piperidine-1,4-dicarboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring substituted with diethyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-diethyl-N~4~-(4-methoxyphenyl)piperidine-1,4-dicarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The diethyl and methoxyphenyl groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Amidation: The final step involves the formation of the dicarboxamide functionality through an amidation reaction, where carboxylic acid derivatives react with amines under suitable conditions.
Industrial Production Methods
Industrial production of N1,N~1~-diethyl-N~4~-(4-methoxyphenyl)piperidine-1,4-dicarboxamide may involve optimized versions of the above synthetic routes. Large-scale production typically requires efficient reaction conditions, such as controlled temperatures, pressures, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific substituents are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are often employed in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)piperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1,N~1~-diethyl-N~4~-(4-methoxyphenyl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-1,4-phenylenediamine: This compound shares structural similarities with N1,N~1~-diethyl-N~4~-(4-methoxyphenyl)piperidine-1,4-dicarboxamide but lacks the piperidine ring.
N,N-Dimethyl-1,4-phenylenediamine: Similar to the above compound but with dimethyl groups instead of diethyl groups.
N,N-Diethyl-4-methoxyaniline: This compound contains the methoxyphenyl group but differs in the overall structure.
Uniqueness
N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)piperidine-1,4-dicarboxamide is unique due to its specific combination of functional groups and its piperidine ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-N,1-N-diethyl-4-N-(4-methoxyphenyl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-4-20(5-2)18(23)21-12-10-14(11-13-21)17(22)19-15-6-8-16(24-3)9-7-15/h6-9,14H,4-5,10-13H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJWQOWKHHJCOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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